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Compound of Interest

Compound Name: Mocpac

Cat. No.: B1609853

This technical support guide is designed for researchers, scientists, and drug development
professionals who encounter the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error during
their MOPAC calculations. This error indicates that the Self-Consistent Field (SCF) procedure,
an iterative process to solve the Hartree-Fock equations, has failed to converge. This guide
provides a structured approach to diagnosing and resolving this common issue.

Frequently Asked Questions (FAQs)

Q1: What does the "UNABLE TO ACHIEVE SELF-CONSISTENCE" error in MOPAC signify?

Al: This error means that the iterative process used to calculate the electronic structure of your
molecule did not converge to a stable solution. In each step of the SCF procedure, a new
electron density is calculated from the previous one. This process is repeated until the electron
density, and therefore the total energy, no longer changes between iterations. If the calculation
exceeds the maximum number of iterations without reaching this stable point, the "UNABLE TO
ACHIEVE SELF-CONSISTENCE" error is reported.

Q2: What are the common causes for SCF convergence failure in MOPAC?
A2: Several factors can lead to SCF convergence failure:

e Poor Initial Geometry: An unrealistic or high-energy initial molecular structure is a frequent
cause. This can lead to large changes in the electron density between SCF iterations,
causing oscillations.
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« Difficult Electronic Structures: Molecules with unusual electronic structures, such as those
with multiple resonance forms, biradical character, or near-degenerate frontier molecular
orbitals (a small HOMO-LUMO gap), can be challenging to converge.

o Charge Oscillations: In some cases, the charge distribution oscillates between iterations,
where a large charge builds up on an atom in one iteration and is then overcompensated for
in the next.[1]

e Slow Convergence: The SCF procedure may be converging, but too slowly to reach the
criterion within the default number of iterations.[1]

Q3: Are there any simple initial steps | can take to resolve this error?
A3: Yes, before attempting more advanced solutions, consider these initial steps:

e Check Your Input Geometry: Carefully inspect your input coordinates for any unrealistic bond
lengths, angles, or steric clashes. It is often beneficial to perform a preliminary geometry
optimization with a less computationally demanding method or a molecular mechanics force
field.

o Restart the Calculation: Sometimes, simply restarting the calculation can be effective.
MOPAC may use a different initial guess for the density matrix, which might lead to
convergence.

Troubleshooting Guide: A Step-by-Step Protocol

If the initial steps do not resolve the convergence failure, a more systematic approach is
required. The following protocol outlines a series of computational experiments to achieve self-
consistency.

Experimental Protocol: Systematic Troubleshooting of
SCF Convergence

« Initial Assessment and Geometry Refinement:

o Methodology: Carefully examine the initial molecular geometry for any anomalies. If
possible, perform a quick geometry optimization using a molecular mechanics method
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(e.g., using software like Avogadro or ArgusLab) before submitting to MOPAC.

o Rationale: A more reasonable starting geometry reduces the initial energy and can prevent
large, destabilizing changes in the electronic structure during the early SCF cycles.

o Employing MOPAC's Built-in Convergence Enhancers:

o Methodology: Modify your MOPAC input file to include keywords that activate different
SCF convergence algorithms. It is recommended to try these in the order presented in the
table below, starting with the less computationally intensive options.

o Rationale: MOPAC includes several powerful algorithms designed to handle different types
of convergence problems, from simple oscillations to more complex issues.[1]

Data Presentation: Comparison of MOPAC SCF
Convergence Keywords
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Keyword

Description &
Intended Use

Relative
. Key Parameters &
Computational

Starting Values
Cost

(Default)

MOPAC's standard
converger, which
includes techniques
like oscillation
damping and three-
point density matrix

interpolation.[1]

Low N/A

SHIFT=n.n

This keyword shifts
the energy of the
virtual molecular
orbitals, which can
help to damp
oscillations.[1] It is
particularly useful for
systems with a small
HOMO-LUMO gap.

Start with SHIFT=5.0.

The value can be
Low . .

increased if

oscillations persist.

PULAY

Implements Pulay's
Direct Inversion in the
Iterative Subspace
(DIIS) method. This
method is very
effective for many
systems but can
sometimes lead to

slow convergence.

No parameters. Can
be combined with
SHIFT.

Medium

CAMP or CAMP-KING

Utilizes the Camp-
King converger, a
robust algorithm that
is almost guaranteed
to achieve
convergence.

However, it is

High No parameters.
Should be used as a

last resort.
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significantly more

time-consuming.

In MOZYME

calculations, this Values in the range of
DAMP=n.nn keyword can be used Low 0.5 are often

to damp SCF successful.

oscillations.

Mandatory Visualization

Logical Workflow for Troubleshooting SCF Convergence

The following diagram illustrates a logical workflow for addressing the "UNABLE TO ACHIEVE
SELF-CONSISTENCE" error in MOPAC.
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| Start: MOPAC Calculation

Error:
UNABLE TO ACHIEVE
SELF-CONSISTENCE?

Yes

Step 1: Inspect and Refine
Initial Molecular Geometry

Re-run MOPAC

Error Persists?

‘es

Step 2: Add Keyword 'SHIFT=5.0'

Re-run MOPAC

Error Persists?

Step 3: Add Keyword 'PULAY"

No Re-run MOPAC

Error Persists?

No Yes

Step 4: Use 'CAMP-KING' (Last Resort)

No Re-run MOPAC

No ‘es

A 4

Y

Further Assistance Required:
Consult MOPAC Documentation
or Expert User

SCF Converged:
Proceed with Analysis

Click to download full resolution via product page

Caption: A flowchart for systematically troubleshooting MOPAC SCF convergence errors.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1609853?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Self-Consistency Errors]. BenchChem, [2025]. [Online PDF]. Available at:
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achieve-self-consistence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1609853?utm_src=pdf-custom-synthesis
http://openmopac.net/manual/SCF_convergence.html
https://www.benchchem.com/product/b1609853#interpreting-mopac-error-unable-to-achieve-self-consistence
https://www.benchchem.com/product/b1609853#interpreting-mopac-error-unable-to-achieve-self-consistence
https://www.benchchem.com/product/b1609853#interpreting-mopac-error-unable-to-achieve-self-consistence
https://www.benchchem.com/product/b1609853#interpreting-mopac-error-unable-to-achieve-self-consistence
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1609853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

